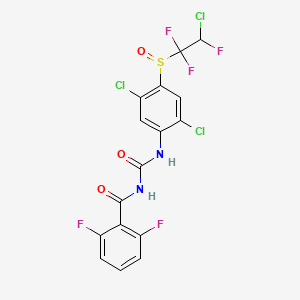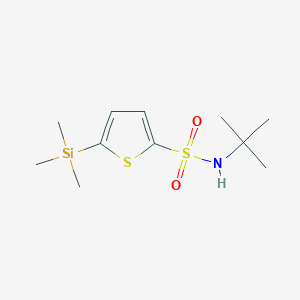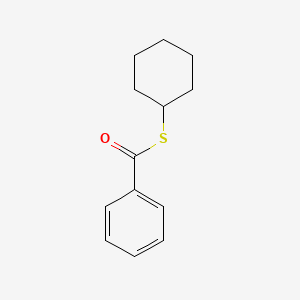
8-acetyl-7-hydroxy-2,3-dimethyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-acetyl-7-hydroxy-2,3-dimethyl-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-7-hydroxy-2,3-dimethyl-4H-chromen-4-one typically involves the condensation of 2,4-dihydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
8-acetyl-7-hydroxy-2,3-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the chromenone ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
科学研究应用
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent for conditions like cancer and inflammation.
Industry: Utilized in the development of dyes, fragrances, and other chemical products.
作用机制
The mechanism of action of 8-acetyl-7-hydroxy-2,3-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit enzymes like cyclooxygenase and lipoxygenase, reducing inflammation and oxidative stress. The compound’s ability to intercalate with DNA also makes it a potential anticancer agent by disrupting DNA replication and transcription .
相似化合物的比较
Similar Compounds
- 7-hydroxy-4-methylcoumarin
- 6-acetyl-7-hydroxy-4-methylcoumarin
- 8-formyl-7-hydroxy-4-methylcoumarin
Uniqueness
8-acetyl-7-hydroxy-2,3-dimethyl-4H-chromen-4-one stands out due to its specific acetyl and dimethyl substitutions, which confer unique chemical properties and biological activities. These modifications enhance its stability and reactivity, making it a valuable compound for various applications .
属性
CAS 编号 |
100397-27-1 |
|---|---|
分子式 |
C13H12O4 |
分子量 |
232.23 g/mol |
IUPAC 名称 |
8-acetyl-7-hydroxy-2,3-dimethylchromen-4-one |
InChI |
InChI=1S/C13H12O4/c1-6-8(3)17-13-9(12(6)16)4-5-10(15)11(13)7(2)14/h4-5,15H,1-3H3 |
InChI 键 |
WTAYXAWNPMLZED-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2C(=O)C)O)C |
规范 SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2C(=O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















